molecular formula C25H31N5O4 B4633792 2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

Cat. No.: B4633792
M. Wt: 465.5 g/mol
InChI Key: VNYFEDWQVKIQGS-UHFFFAOYSA-N
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Description

2-(1-{[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a synthetic compound featuring a complex molecular architecture that integrates multiple pharmacophores, including a distinct arylpiperazine moiety. This structure suggests significant potential for investigation in biochemical and pharmacological research. Piperazine-based compounds are extensively studied for their ability to interact with a variety of enzyme systems and cellular receptors . For instance, research on analogous structures has highlighted their role as key scaffolds in the development of inhibitors for targets like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in pathways for diseases such as Alzheimer's, diabetes, and bipolar disorder . Furthermore, piperazine-derived molecules have demonstrated notable activity in modulating adrenergic receptors, providing a basis for exploring their effects in models of benign prostatic hyperplasia (BPH) and other cell proliferation disorders . The specific molecular design of this compound, combining a piperazine unit with an acetamide linkage, makes it a compelling candidate for researchers studying signal transduction pathways and cellular apoptosis mechanisms. It is intended solely for laboratory research to further elucidate these complex biological processes.

Properties

IUPAC Name

2-[1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c1-34-22-10-6-5-9-20(22)29-15-13-28(14-16-29)18-24(32)30-12-11-26-25(33)21(30)17-23(31)27-19-7-3-2-4-8-19/h2-10,21H,11-18H2,1H3,(H,26,33)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYFEDWQVKIQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the nucleophilic substitution reaction of 1-(2-methoxyphenyl)piperazine with an appropriate acylating agent to introduce the acetyl group. This is followed by the formation of the piperazine ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as Yb(OTf)3, to facilitate specific reaction steps and improve efficiency . Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl groups can produce corresponding alcohols .

Mechanism of Action

The mechanism of action of 2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. This interaction is mediated through the compound’s ability to mimic or block the action of endogenous neurotransmitters like noradrenaline and epinephrine .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Biological Activity Melting Point (°C) Reference(s)
Target Compound 3-Oxopiperazine 2-Methoxyphenylpiperazinylacetyl, N-phenylacetamide Inferred receptor modulation N/A -
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-phenylacetamide (3d) Piperazine 2-Methoxyphenylpiperazine, N-phenylacetamide Antipsychotic potential 119–120
1-Ethyl-6-fluoro-7-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-4-oxoquinoline-3-carboxylic acid (ND-5) Quinolone 2-Methoxyphenylpiperazinylacetyl, fluoroquinolone Antibacterial (Gram-negative pathogens) 244–247
2-({4-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (C3) Pyrimidine 2-Methoxyphenylpiperazine, sulfanyl-acetamide LasR inhibition (anti-biofilm) N/A
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide Piperazine 2-Methoxyphenylpiperazine, N-pyridinylacetamide Dopamine D2 receptor affinity N/A

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution : The 2-methoxyphenyl group on piperazine enhances lipophilicity and receptor binding across analogs .
  • Acetamide Tail : N-Phenylacetamide (as in 3d and the target compound) vs. N-pyridinylacetamide (in ) alters target selectivity. For example, the pyridinyl variant showed higher dopamine D2 affinity .

Biological Activity

The compound 2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide represents a class of piperazine derivatives that have garnered attention for their potential therapeutic applications, particularly in the field of psychopharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • A piperazine ring
  • An acetyl group
  • A phenylacetamide moiety

The molecular formula is C24H29N4OC_{24}H_{29}N_4O with a molecular weight of approximately 437.5 g/mol. The presence of the methoxy group on the phenyl ring is believed to enhance its lipophilicity and biological activity.

Antipsychotic Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant antipsychotic activity. A study evaluating various arylpiperazines found that compounds similar to This compound demonstrated interactions with serotonin receptors (5-HT2A) and dopamine receptors (D2), which are critical in the modulation of mood and behavior .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReceptor InteractionReference
Compound 3dAntipsychotic5-HT2A, D2
Compound 4Serotonin Antagonist5-HT7
Compound 3hVariable AntipsychoticD2

The proposed mechanism for the antipsychotic effects involves the blockade of dopamine D2 receptors and modulation of serotonin receptors. This dual action is thought to contribute to a reduction in psychotic symptoms while minimizing side effects commonly associated with traditional antipsychotics.

Study on Efficacy

In a preclinical study, compounds structurally related to This compound were tested in animal models for their ability to induce catalepsy—a common measure for antipsychotic efficacy. Results indicated varying degrees of effectiveness, with some compounds showing significant reductions in cataleptic behavior, suggesting potential therapeutic benefits in treating schizophrenia .

Clinical Implications

Further clinical investigations are warranted to assess the safety and efficacy profile of this compound in human subjects. Preliminary data suggest that modifications in the chemical structure could lead to enhanced potency and reduced side effects.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide?

  • Answer : Synthesis typically involves multi-step reactions, including:

  • Coupling of the piperazine-acetyl moiety to the 3-oxopiperazin-2-yl core under controlled temperatures (e.g., 0–5°C) to minimize side reactions.
  • Final N-phenylacetamide formation via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Key challenges include maintaining regioselectivity during piperazine functionalization and preventing hydrolysis of the 3-oxo group. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves piperazine ring conformations and confirms acetyl/amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and detects impurities from incomplete coupling reactions .
  • HPLC : Quantifies purity (>95%) and identifies byproducts from oxidation or hydrolysis .

Q. What are the primary pharmacological targets hypothesized for this compound?

  • Answer : Structural analogs suggest potential interactions with:

  • Serotonin/dopamine receptors : Due to the 4-(2-methoxyphenyl)piperazine moiety, which is common in ligands for 5-HT1A and D2 receptors .
  • Kinases or proteases : The 3-oxopiperazin-2-yl group may act as a hinge-binding motif in enzyme inhibition .
  • Preliminary in vitro assays (e.g., radioligand binding) are recommended to validate target engagement .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced binding affinity?

  • Answer :

  • Docking studies : Use software like AutoDock Vina to predict interactions with target receptors (e.g., 5-HT1A). Focus on optimizing the methoxyphenyl group’s orientation .
  • Quantum chemical calculations : Assess electron distribution in the 3-oxopiperazin-2-yl core to guide substitutions that improve stability or hydrogen bonding .
  • MD simulations : Evaluate conformational flexibility of the piperazine-acetyl linker under physiological conditions .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from:

  • Purity variability : Re-test compounds using standardized HPLC protocols to ensure ≥95% purity .
  • Assay conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) in cell-based assays .
  • Metabolic stability : Perform liver microsome assays to identify if rapid degradation (e.g., of the acetamide group) affects activity .

Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?

  • Answer :

  • Flow chemistry : Optimize exothermic steps (e.g., acetyl coupling) using continuous flow reactors to enhance yield and safety .
  • Membrane separation : Apply solvent-resistant nanofiltration to isolate intermediates, reducing reliance on column chromatography .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio) to identify robust conditions for scale-up .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), oxidative stress (H2O2), and UV light to identify degradation pathways .
  • Plasma stability assays : Incubate with human/animal plasma and quantify remaining compound via LC-MS to assess esterase/amidase susceptibility .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor changes in purity and crystallinity .

Methodological Guidance for Data Interpretation

Q. How to differentiate non-specific cytotoxicity from target-mediated effects in cell-based assays?

  • Answer :

  • Counter-screening : Test the compound against unrelated cell lines (e.g., HEK293) and compare IC50 values .
  • SAR (Structure-Activity Relationship) : Synthesize analogs with modifications to the phenylacetamide group; target-mediated effects should correlate with structural changes .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stabilization upon compound binding .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism .
  • Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values when replicates are limited .
  • ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for false positives .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Different Conditions

StepSolventCatalystYield (%)Purity (%)Reference
Piperazine couplingDCMDIPEA6892
Acetamide formationTHFHATU8596

Table 2 : Computational Predictions vs. Experimental Binding Affinities

TargetPredicted Ki (nM)Experimental Ki (nM)Method UsedReference
5-HT1A1218 ± 3Radioligand assay
D24562 ± 8SPR

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(1-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.